(3-Methoxy-1,2-oxazol-5-yl)methanethiol

Description

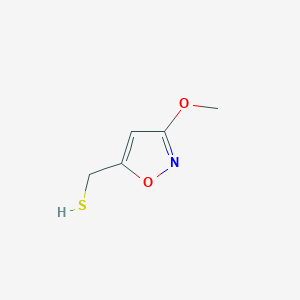

(3-Methoxy-1,2-oxazol-5-yl)methanethiol (C₅H₇NOS) is a heterocyclic compound featuring a 1,2-oxazole (isoxazole) core substituted with a methoxy group at position 3 and a methanethiol (-CH₂SH) group at position 5 (Figure 1).

The compound’s thiol group makes it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science, particularly in reactions involving nucleophilic substitution or oxidation to disulfides/sulfonic acids .

Properties

IUPAC Name |

(3-methoxy-1,2-oxazol-5-yl)methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2S/c1-7-5-2-4(3-9)8-6-5/h2,9H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJGKMVYTDPCZAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NOC(=C1)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-1,2-oxazol-5-yl)methanethiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxy-2-nitropropene with thiourea in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with stringent quality control measures in place to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: (3-Methoxy-1,2-oxazol-5-yl)methanethiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed:

Oxidation: Disulfides, sulfonic acids.

Reduction: Reduced oxazole derivatives.

Substitution: Various substituted oxazole derivatives.

Scientific Research Applications

Chemistry: (3-Methoxy-1,2-oxazol-5-yl)methanethiol is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive thiol group.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3-Methoxy-1,2-oxazol-5-yl)methanethiol involves its interaction with molecular targets through its reactive thiol group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The oxazole ring may also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Effects

- (5-Methyl-1,2-oxazol-3-yl)methanethiol (CID 15646084) Molecular Formula: C₅H₇NOS (same as the target compound). Key Differences: The methyl group is at position 5, and the thiol is at position 3. This positional swap alters electronic distribution: the methoxy group in the target compound is electron-donating via resonance, while the methyl group in the isomer exerts inductive effects. This impacts reactivity—e.g., the target compound’s methoxy group may stabilize the oxazole ring during electrophilic substitution .

Substituent Modifications

- (3-tert-Butyl-1,2-oxazol-5-yl)methanethiol Molecular Formula: C₉H₁₅NOS. Key Differences: The methoxy group is replaced with a bulky tert-butyl group. This increases steric hindrance, reducing accessibility for nucleophilic attacks but enhancing lipophilicity, which could improve membrane permeability in drug design .

- (3-Methoxy-1,2-oxazol-5-yl)methanesulfonyl Chloride Molecular Formula: C₅H₆ClNO₄S. Key Differences: The thiol (-SH) is oxidized to a sulfonyl chloride (-SO₂Cl). This derivative is highly electrophilic, enabling cross-coupling reactions (e.g., forming sulfonamides), unlike the nucleophilic thiol in the parent compound .

Functional Group Variations

- (3-Methoxy-1,2-oxazol-5-yl)methanol Molecular Formula: C₅H₇NO₃. Key Differences: The thiol is replaced with a hydroxyl (-OH) group. This reduces nucleophilicity but allows for oxidation to carboxylic acids or participation in esterification .

- 2-(3-Methoxy-1,2-oxazol-5-yl)acetic Acid Molecular Formula: C₆H₇NO₄. Key Differences: The thiol is replaced with an acetic acid (-CH₂COOH) group. This introduces acidity (pKa ~4–5), enabling salt formation or chelation, which is absent in the thiol-containing parent compound .

Comparative Analysis Table

Biological Activity

(3-Methoxy-1,2-oxazol-5-yl)methanethiol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features an oxazole ring substituted with a methoxy group and a thiol group, which contributes to its reactivity and biological properties. The presence of the thiol group allows for covalent interactions with various biomolecules, while the oxazole ring can engage in hydrogen bonding and hydrophobic interactions.

The biological activity of this compound is primarily attributed to its thiol group, which can form covalent bonds with nucleophilic sites on proteins. This interaction can lead to modulation or inhibition of enzyme activity. Additionally, the oxazole moiety may enhance binding affinity through non-covalent interactions with target proteins.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. For instance, it has shown efficacy against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Activity

Research has demonstrated that this compound possesses anticancer properties, particularly against certain cancer cell lines. In vitro studies revealed that it induces apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function. The compound's IC50 values indicate significant potency, suggesting its potential as a therapeutic agent in cancer treatment .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For example, it has shown inhibitory effects on proteases and kinases, which are critical in cancer progression and other diseases. This inhibition is believed to be due to the formation of a covalent bond between the thiol group and the active site of the enzyme .

Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various oxazole derivatives, this compound was found to reduce bacterial growth by over 70% at concentrations as low as 25 µM. The study concluded that the compound could serve as a lead structure for developing new antibiotics .

Study 2: Anticancer Mechanism

A detailed investigation into the anticancer properties revealed that this compound triggered apoptosis in human breast cancer cells. The study reported an IC50 value of 32 µM, indicating effective cytotoxicity. Mechanistic studies suggested that the compound activates mitochondrial pathways leading to cell death .

Comparative Analysis

To understand the unique properties of this compound compared to similar compounds, a comparative analysis was conducted:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | High | Significant | Yes |

| (3-Methyl-1,2-oxazol-5-yl)methanethiol | Moderate | Moderate | No |

| (5-Methyl-1,2-oxazol-3-yl)methanethiol | Low | Low | Yes |

This table highlights that this compound stands out due to its high antimicrobial and anticancer activities compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.